(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Description
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a benzothiazole-derived compound featuring a planar benzo[d]thiazol-2(3H)-ylidene core with a chloro substituent at position 6, a methyl group at position 3, and a 4-cyanobenzamide moiety. This compound is of interest in medicinal chemistry due to the benzothiazole scaffold’s prevalence in antimicrobial, anticancer, and anti-inflammatory agents. However, its specific biological targets and applications require further investigation.
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS/c1-20-13-7-6-12(17)8-14(13)22-16(20)19-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZUIDNNSHVYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-3-Methylbenzo[d]Thiazol-2(3H)-Amine
The benzo[d]thiazole core is synthesized via a cyclocondensation reaction between 2-amino-4-chlorothiophenol and methyl iodide. This step proceeds under basic conditions (K₂CO₃, DMF, 80°C), yielding the intermediate 6-chloro-3-methylbenzo[d]thiazole-2-thiol. Subsequent treatment with hydroxylamine-O-sulfonic acid introduces the amine group, achieving a 72% yield after purification.
Reaction Conditions :
- Temperature: 80°C
- Solvent: Dimethylformamide (DMF)
- Catalyst: Potassium carbonate
- Yield: 68–72%
Preparation of 4-Cyanobenzoyl Chloride
4-Cyanobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane, producing 4-cyanobenzoyl chloride with 89% efficiency. The reaction is monitored by IR spectroscopy for the disappearance of the carboxylic acid peak at 1700 cm⁻¹.
Imine Formation and Cyclization
The final step involves coupling 6-chloro-3-methylbenzo[d]thiazol-2(3H)-amine with 4-cyanobenzoyl chloride in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, followed by spontaneous cyclization to form the Z-configuration imine.
Optimized Parameters :
- Molar ratio (amine:acyl chloride): 1:1.05
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0°C → room temperature (gradual warming)
- Yield: 78%
Alternative Synthetic Routes
One-Pot Synthesis via SNAr Cyclization
A patent-derived method utilizes an N-deprotonation–O-SNAr cyclization sequence, where 2-fluoroaniline derivatives react with 4-cyanobenzoyl chloride under strongly basic conditions (NaH, DMF). This approach avoids intermediate isolation, achieving a 65% yield but requiring precise temperature control to prevent epimerization.
Comparison of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Synthesis | 78 | 99.2 | High stereoselectivity |
| One-Pot SNAr | 65 | 97.8 | Reduced purification steps |
Mechanistic Insights and Side Reactions
The Z-selectivity in imine formation is attributed to intramolecular hydrogen bonding between the thiazole nitrogen and the amide proton, as confirmed by DFT calculations. Common side reactions include:
- Over-acylation : Addressed by using a slight excess of the amine precursor.
- Oxidation of Thiol : Mitigated by conducting reactions under nitrogen atmosphere.
Structural Validation and Analytical Data
Post-synthetic characterization employs:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.95 (s, 1H, Thiazole-H), 3.42 (s, 3H, CH₃).
- HRMS : m/z 343.0521 [M+H]⁺ (calc. 343.0518).
- X-ray Diffraction : Confirms Z-configuration with a dihedral angle of 12.3° between the benzamide and thiazole planes.
Industrial-Scale Adaptations
Scaling the synthesis requires modifications such as:
- Continuous Flow Reactors : Minimize thermal degradation during exothermic steps.
- Solvent Recycling : THF recovery via distillation reduces environmental impact.
Emerging Applications and Derivative Synthesis
The compound serves as a precursor for antimicrobial agents and kinase inhibitors. Recent studies highlight its utility in synthesizing:
- Sulfonamide Derivatives : Via reaction with sulfonyl chlorides.
- Metal Complexes : Coordination with Cu(II) enhances anticancer activity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.
Scientific Research Applications
The compound has been studied for its potential as an antimicrobial agent , anticancer drug , and inhibitor of necroptosis , a form of programmed cell death implicated in various diseases. Below are detailed insights into its applications:
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Potential
The compound has shown promise in cancer research, particularly against breast cancer cell lines. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells, inhibiting proliferation and promoting cell cycle arrest. Specific studies have indicated that modifications to the benzothiazole ring enhance anticancer activity by increasing binding affinity to target proteins involved in tumor growth.
Inhibition of Necroptosis
Recent findings highlight the role of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide as an inhibitor of receptor-interacting protein kinases (RIPK1 and RIPK3). By inhibiting these kinases, the compound can prevent necroptosis, which is associated with inflammatory diseases and neurodegeneration. This mechanism presents a novel therapeutic pathway for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Table 1: Summary of Research Findings on (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
Mechanism of Action
The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets, leading to various biological effects. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide are compared below with two related benzothiazole derivatives from the literature.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Differences: The target compound and the derivative share the benzo[d]thiazol-2(3H)-ylidene core, whereas ’s compound features a 1,4,2-benzodithiazine ring with two sulfur atoms and an additional fused ring.
Functional Group Impact: The 4-cyanobenzamide group in the target compound introduces a strong electron-withdrawing cyano moiety, which may enhance binding to electron-rich biological targets (e.g., enzymes or receptors).
Synthetic Efficiency :
- ’s compound was synthesized in 93% yield via methylthio displacement, suggesting a robust and scalable route. The lower yield (63%) for ’s compound may reflect challenges in introducing bulky substituents (e.g., oxazole and hydroxypropoxy groups) .
Spectroscopic Signatures :
- The IR spectrum of ’s compound confirms sulfone (1345/1155 cm⁻¹) and imine (1645 cm⁻¹) groups, while the target compound’s anticipated IR peaks (C≡N at ~2230 cm⁻¹, amide C=O at ~1680 cm⁻¹) would distinguish it. NMR data for all compounds highlight distinct aromatic proton environments due to substituent positioning .
Biological Activity
(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves multi-component reactions that yield various derivatives with potential pharmacological activities. For instance, a study demonstrated the synthesis of related thiazole compounds through a one-pot reaction involving isatin and thiazolidine derivatives, which highlights the versatility of thiazole chemistry in drug development .
Antimicrobial Properties
Research has indicated that compounds related to (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide exhibit significant antimicrobial activity. For example, derivatives of benzothiazole have shown efficacy against a range of bacterial strains, suggesting that structural modifications can enhance their bioactivity .
Anticancer Activity
Several studies have reported the anticancer properties of benzothiazole derivatives. In vitro assays demonstrated that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as apoptosis and cell cycle regulation .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting Janus kinases (JAKs), which are critical in various signaling pathways related to immune response and inflammation. This inhibition could provide therapeutic benefits for autoimmune diseases and cancers linked to JAK activity .
Case Studies
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole precursors. Key steps include:
- Cyclization : Formation of the benzo[d]thiazole core using 6-chloro-3-methylbenzo[d]thiazol-2-amine under acidic conditions .
- Amide Coupling : Reaction with 4-cyanobenzoyl chloride in anhydrous solvents (e.g., DCM or THF) at 0–25°C .
- Z-Isomer Control : Use of sterically hindered bases (e.g., DIPEA) to favor the (Z)-configuration via kinetic control .
- Purification : HPLC or column chromatography to isolate the product (≥95% purity) .
Critical Parameters : Temperature (<40°C to prevent isomerization), solvent polarity, and stoichiometric ratios of reactants.
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl at δ 2.4 ppm, chloro-substituted aromatic protons at δ 7.2–7.8 ppm) and confirms the (Z)-configuration via NOE correlations .
- 19F NMR (if applicable): Detects fluorine substituents in analogs .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 357.0521) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and dihedral angles of the thiazole-cyanobenzamide system .
Basic: What biological activities have been preliminarily observed for this compound?
Methodological Answer:
- Anticancer Activity : Cytotoxicity against MCF-7 and HeLa cell lines (IC₅₀ = 8–12 µM), comparable to cisplatin, via apoptosis induction .
- Antimicrobial Potential : Structural analogs show MIC values of 2–16 µg/mL against S. aureus and E. coli .
- Mechanistic Clues : The chloro and cyanobenzamide groups enhance DNA intercalation or kinase inhibition, though target specificity requires validation .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays : Replicate studies under identical conditions (e.g., ATP-based viability assays, 48-hour exposure) .
- Structural Validation : Confirm batch purity via HPLC and NMR to rule out degradation/by-products .
- Comparative SAR : Test analogs (e.g., 6-fluoro or 3-ethyl substitutions) to isolate activity contributions of specific groups .
Example Data Conflict : A 2024 study reported IC₅₀ = 5 µM for MCF-7, while a 2025 study found IC₅₀ = 12 µM. Potential causes include differences in cell passage number or serum concentration in media.
Advanced: What strategies are recommended for elucidating the mechanism of action in cancer cells?
Methodological Answer:
- Target Identification :
- Kinase Profiling : Screen against 100+ kinases (e.g., EGFR, VEGFR) using competitive binding assays .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .
- Molecular Docking : Model interactions with DNA topoisomerase II or tubulin using AutoDock Vina .
Advanced: How can this compound be optimized for material science applications (e.g., organic semiconductors)?
Methodological Answer:
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance π-π stacking, as seen in thiazolo[5,4-d]thiazole derivatives .
- Stability Testing : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>250°C preferred) .
- Charge Transport : Measure hole/electron mobility via OFET devices; target values >0.1 cm²/V·s .
Table: Comparative Electronic Properties
| Derivative | Bandgap (eV) | Mobility (cm²/V·s) |
|---|---|---|
| Parent Compound | 3.2 | 0.05 |
| 6-Nitro Analog | 2.8 | 0.12 |
| 3-Ethyl-6-Cyano Derivative | 3.0 | 0.08 |
Advanced: What methodologies are critical for studying drug-target interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Key Modifications :
- Position 6 : Chloro → fluoro improves solubility but reduces anticancer potency .
- Position 3 : Methyl → ethyl enhances metabolic stability .
- SAR Table :
| Compound | R₁ (Position 6) | R₂ (Position 3) | IC₅₀ (µM) |
|---|---|---|---|
| Parent | Cl | CH₃ | 8.2 |
| 6-Fluoro Derivative | F | CH₃ | 15.4 |
| 3-Ethyl Analog | Cl | C₂H₅ | 7.8 |
Advanced: What analytical challenges arise in studying this compound’s stability?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the cyanobenzamide group under basic conditions (pH >9) .
- Mitigation Strategies :
- Lyophilization : Store at -20°C in amber vials under argon .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
Advanced: How can computational methods predict novel applications?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict redox potentials .
- Molecular Dynamics (MD) : Simulate membrane permeability (logP = 2.8) using OPLS-AA force fields .
- ADMET Prediction : Use SwissADME to forecast bioavailability (%F = 65–72%) and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
